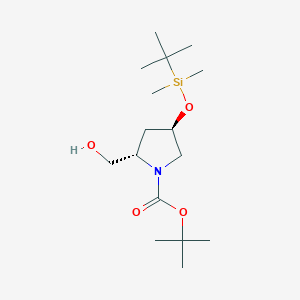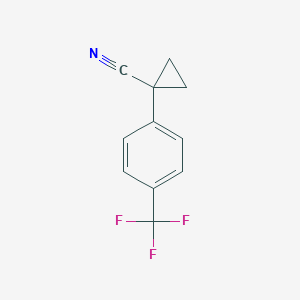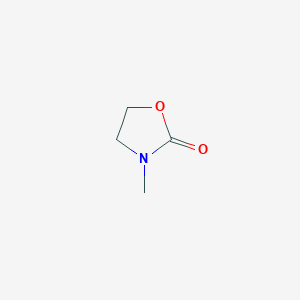
4-Methyl-1,3-oxazolidin-2-one
Descripción general
Descripción
4-Methyl-1,3-oxazolidin-2-one is a heterocyclic compound . It has the empirical formula C4H7NO2 and a molecular weight of 101.10 . It is a solid substance .
Synthesis Analysis
The synthesis of oxazolidin-2-ones derivatives, including 4-Methyl-1,3-oxazolidin-2-one, has been carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient, versatile, and practical gram-scale preparation of oxazolidinone has been achieved .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1,3-oxazolidin-2-one consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The SMILES string representation of this compound is CC1COC(=O)N1 .
Chemical Reactions Analysis
Oxazolidin-2-ones, including 4-Methyl-1,3-oxazolidin-2-one, are known to be used as chiral auxiliaries in stereoselective transformations . They have been prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs .
Physical And Chemical Properties Analysis
4-Methyl-1,3-oxazolidin-2-one is a solid substance . It has an empirical formula of C4H7NO2 and a molecular weight of 101.10 .
Aplicaciones Científicas De Investigación
1. Stereoselective Synthesis of Oxazolidin-2-ones
- Summary of Application: 4-Methyl-1,3-oxazolidin-2-one is used in the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds . This is achieved through a combination of an asymmetric aldol and a modified Curtius protocol .
- Methods of Application: The method involves an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .
- Results or Outcomes: This strategy permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone .
2. Antibacterial Activity of Oxazolidin-2-Ones
- Summary of Application: 4-Methyl-1,3-oxazolidin-2-one analogues have been synthesized and evaluated for their antibacterial activity on methicillin-resistant Staphylococcus aureus (MRSA) strains .
- Methods of Application: The study involved the synthesis of new 3-oxazolidin-2-one analogues and their evaluation on 12 MRSA clinical isolates .
- Results or Outcomes: One of the analogues, ( R )-5- ( ( S )-1-dibenzylaminoethyl)-1,3-oxazolidin-2-one ( 7a), exhibited antibacterial activity at 6.6 μg .
3. Reaction Buffer for Enzymes
- Summary of Application: 4-Methyl-1,3-oxazolidin-2-one is used in the preparation of 4-hydroxymethyl-4-methyl-oxazolidin-2-one, which serves as a reaction buffer for enzymes with an activity in the basic pH range .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Chiral Auxiliaries
- Summary of Application: Chiral oxazolidinones, including 4-Methyl-1,3-oxazolidin-2-one, are widely used as chiral auxiliaries in organic synthesis .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
5. Antibacterial Activity
- Summary of Application: Certain compounds containing 2-oxazolidinone rings, including 4-Methyl-1,3-oxazolidin-2-one, have shown potent antibacterial activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
6. Asymmetric Alkylation
- Summary of Application: Chiral oxazolidinones, including 4-Methyl-1,3-oxazolidin-2-one, have been employed as effective chiral auxiliaries in the asymmetric alkylation of different enolates . This strategy has been found promising and successful when used as the key step (steps) in the total synthesis of several biologically active natural products .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
7. Preparation of Linezolid
- Summary of Application: 4-Methyl-1,3-oxazolidin-2-one is used in the preparation of Linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
8. Synthesis of Daily Chemical Products
- Summary of Application: 2-Oxazolidone, which includes 4-Methyl-1,3-oxazolidin-2-one, can be used in the synthesis of fibers, active dyes, cosmetics, lubricant additives, rust inhibitors, and dye auxiliaries . It is also an important intermediate in the synthesis of carmustine and cyclohexyl nitrosourea .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Safety And Hazards
The safety information available indicates that 4-Methyl-1,3-oxazolidin-2-one is classified under Acute Tox. 4 Oral, with a hazard statement of H302 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Direcciones Futuras
While specific future directions for 4-Methyl-1,3-oxazolidin-2-one are not mentioned, oxazolidin-2-ones are considered one of the most important new classes of antibacterials to emerge in the last 30 years, with potent activity against multidrug-resistant Gram-positive bacteria . This suggests potential future research directions in the development of new antibacterial agents.
Propiedades
IUPAC Name |
4-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJFEOKPKHIPEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



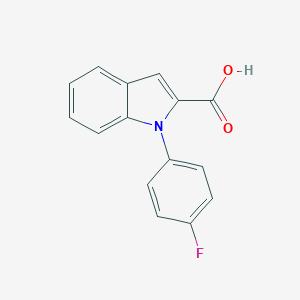
![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)
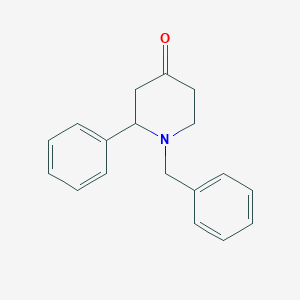
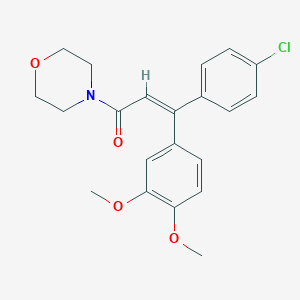
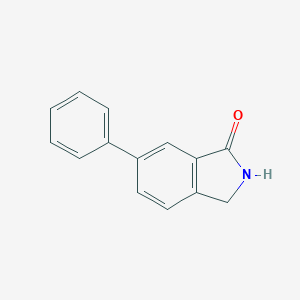
![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B180243.png)
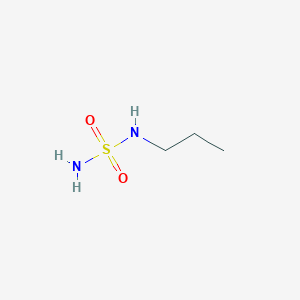
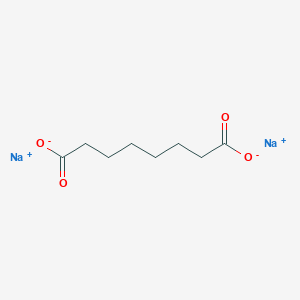
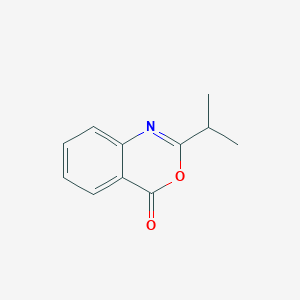
![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)
